molecular formula C8H5NS3 B11070309 2H-3,1-benzothiazine-2,4(1H)-dithione CAS No. 16081-97-3

2H-3,1-benzothiazine-2,4(1H)-dithione

Cat. No.: B11070309
CAS No.: 16081-97-3
M. Wt: 211.3 g/mol
InChI Key: QIQQPMKEDZXZEY-UHFFFAOYSA-N
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Description

2H-3,1-benzothiazine-2,4(1H)-dithione: is an organic compound that belongs to the class of benzothiazines This compound is characterized by a benzene ring fused to a thiazine ring, with two sulfur atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-3,1-benzothiazine-2,4(1H)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 2H-3,1-benzothiazine-2,4(1H)-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially converting it to its corresponding thiol or amine derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, resulting in diverse derivatives of this compound.

Scientific Research Applications

    Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis. It can be used to synthesize other heterocyclic compounds and explore new reaction pathways.

    Biology: Research has shown that 2H-3,1-benzothiazine-2,4(1H)-dithione exhibits biological activity, including antimicrobial and anticancer properties. It may be used as a lead compound for the development of new therapeutic agents.

    Medicine: The compound’s potential therapeutic properties have led to investigations into its use as a drug candidate. Studies have focused on its mechanism of action, efficacy, and safety in preclinical models.

    Industry: In industrial applications, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2H-3,1-benzothiazine-2,4(1H)-dithione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: this compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. By modulating these pathways, this compound can exert its therapeutic effects.

Comparison with Similar Compounds

2H-3,1-benzothiazine-2,4(1H)-dithione can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other benzothiazine derivatives, such as 2H-3,1-benzothiazine-2,4(1H)-dione and 2H-3,1-benzothiazine-2-thione, share structural similarities with this compound.

    Uniqueness: The presence of two sulfur atoms in the 2 and 4 positions of this compound distinguishes it from other benzothiazine derivatives

Properties

CAS No.

16081-97-3

Molecular Formula

C8H5NS3

Molecular Weight

211.3 g/mol

IUPAC Name

1H-3,1-benzothiazine-2,4-dithione

InChI

InChI=1S/C8H5NS3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-4H,(H,9,11)

InChI Key

QIQQPMKEDZXZEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)SC(=S)N2

Origin of Product

United States

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